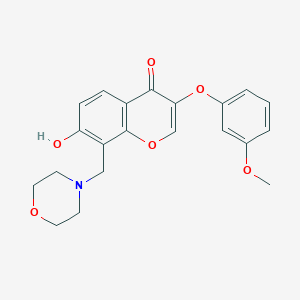

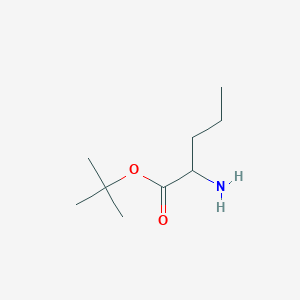

7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholinomethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholinomethyl)-4H-chromen-4-one is a derivative of chromen-4-one, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related derivatives have been synthesized and evaluated for their biological properties, such as cytotoxic and bactericidal activities , effects on atherogenic index and gene expressions related to oxidative stress in hyperlipidemic rats , and anti-angiogenetic activity .

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves multiple steps, including oxidation, hydrolysis, acylation, and cyclization. For instance, the synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one was achieved through a four-step process starting from isovanillin, which involved these key reactions . Although the exact synthesis route for the compound is not detailed, it is likely to involve similar synthetic strategies, with the addition of specific substituents such as the morpholinomethyl group.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the chromen-4-one core, which is a bicyclic system consisting of a benzene ring fused to a pyran ring containing an oxygen atom. Substituents on this core, such as hydroxy, methoxy, and morpholinomethyl groups, can significantly influence the compound's biological activity and physicochemical properties. The presence of these functional groups can also affect the molecule's ability to interact with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the hydroxy groups can participate in hydrogen bonding, which is crucial for the interaction with biological targets. Methoxy groups can undergo demethylation under certain conditions, and the morpholinomethyl group could potentially engage in nucleophilic substitution reactions. These reactions can be exploited to further modify the compound or to understand its mechanism of action in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The hydrophobicity, solubility, and stability of these compounds can vary based on the nature and position of the substituents on the chromen-4-one core. For instance, the introduction of a methoxy group can increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems. The presence of a morpholinomethyl group could potentially enhance the solubility in aqueous environments, which is beneficial for biological applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Convenient Synthesis Techniques : Research on chromen-4-one derivatives includes the development of efficient synthesis methods. For instance, a study highlighted a convenient approach to synthesize prenylpterocarpin, demonstrating the broader potential for creating complex chromen-4-one structures (Coelho et al., 1992).

- Novel Synthetic Pathways : Another study reported on the synthesis of unexpected novel bis-coumarin derivatives through multicomponent reactions, which can be relevant for the synthesis of compounds like "7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholinomethyl)-4H-chromen-4-one" (El-Samahy et al., 2017).

Pharmacological Research

- Antibacterial and Anticancer Potential : A molecular dynamics and computational study of Mannich-based coumarin derivatives revealed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting the potential pharmacological applications of chromen-4-one derivatives (Sahoo et al., 2019).

- Analgesic Activity : Research into the analgesic activity of 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols demonstrated promising results, indicating the potential for chromen-4-one derivatives in pain management (Pavlova et al., 2015).

Novel Applications

- Photodynamic Therapy and Imaging : The development of a novel fluorescent probe for selective detection of hypoxia in tumor cells showcases the utility of chromen-4-one derivatives in medical imaging and potentially in targeted therapies (Feng et al., 2016).

Propiedades

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholin-4-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-25-14-3-2-4-15(11-14)28-19-13-27-21-16(20(19)24)5-6-18(23)17(21)12-22-7-9-26-10-8-22/h2-6,11,13,23H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVYVULZJGLXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCOCC4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)

![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)

![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)